molecular formula C9H10N2O3S B14811196 5-Cyclopropoxy-4-(methylthio)-2-nitropyridine

5-Cyclopropoxy-4-(methylthio)-2-nitropyridine

Cat. No.: B14811196
M. Wt: 226.25 g/mol
InChI Key: GNCPMIHQGUMGKW-UHFFFAOYSA-N
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Description

5-Cyclopropoxy-4-(methylthio)-2-nitropyridine is an organic compound with a unique structure that includes a cyclopropoxy group, a methylthio group, and a nitro group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclopropoxy-4-(methylthio)-2-nitropyridine typically involves multiple steps, starting from readily available precursors. One common method involves the cyclopropanation of a suitable pyridine derivative, followed by the introduction of the methylthio and nitro groups under controlled conditions. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure cost-effectiveness, safety, and environmental compliance. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Cyclopropoxy-4-(methylthio)-2-nitropyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can convert the nitro group to an amino group, altering the compound’s properties.

    Substitution: The cyclopropoxy and methylthio groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

5-Cyclopropoxy-4-(methylthio)-2-nitropyridine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Cyclopropoxy-4-(methylthio)-2-nitropyridine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 5-Cyclopropoxy-4-(methylthio)picolinic acid
  • 5-Cyclopropoxy-4-methylpicolinamide
  • 5-Cyclopropoxy-4-formyl-N,N-dimethylnicotinamide

Uniqueness

Compared to similar compounds, 5-Cyclopropoxy-4-(methylthio)-2-nitropyridine stands out due to its specific combination of functional groups, which confer unique chemical and biological properties

Properties

Molecular Formula

C9H10N2O3S

Molecular Weight

226.25 g/mol

IUPAC Name

5-cyclopropyloxy-4-methylsulfanyl-2-nitropyridine

InChI

InChI=1S/C9H10N2O3S/c1-15-8-4-9(11(12)13)10-5-7(8)14-6-2-3-6/h4-6H,2-3H2,1H3

InChI Key

GNCPMIHQGUMGKW-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC(=NC=C1OC2CC2)[N+](=O)[O-]

Origin of Product

United States

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